![molecular formula C13H17NO5S B7557070 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557070.png)
2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid, also known as CMS121, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMS121 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. In preclinical studies, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has shown promising results in reducing inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain. Additionally, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cancer cell proliferation and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammation and pain. Moreover, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to exhibit anticancer properties, which make it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid in vivo to determine its efficacy and safety as a potential drug candidate. Additionally, further studies are needed to investigate the potential use of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of new analogs of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid with improved solubility and potency could lead to the discovery of new drugs with better therapeutic potential.
Synthesemethoden
The synthesis of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of 2-methoxybenzenesulfonyl chloride with cyclopropylmethylamine to yield 2-methoxyphenylsulfonylcyclopropylmethanamine. This intermediate is then reacted with chloroacetic acid in the presence of a base to produce 2-[cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid. The final product is purified using column chromatography.
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-2-3-5-12(11)20(17,18)14(9-13(15)16)8-10-6-7-10/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEKMXXXBYXVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N(CC2CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.